molecular formula C14H21NO8S2 B144798 N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine CAS No. 133024-90-5

N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine

Cat. No. B144798
CAS RN: 133024-90-5
M. Wt: 395.5 g/mol
InChI Key: OTMPFAMQTGLSPU-UHFFFAOYSA-N
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Description

“N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine” is a chemical compound with the molecular formula C14H21NO8S2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C14H21NO8S2 . The molecular weight of this compound is 395.45 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 619.0±55.0 °C and a predicted density of 1.378±0.06 g/cm3 . The pKa of the compound is predicted to be -1.88±0.70 .

Mechanism of Action

The mechanism of action of “N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine” is not specified in the available data. This compound is primarily used for research and development , and its mechanism of action would depend on the specific context of its use.

Safety and Hazards

Safety data sheets indicate that precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapours when handling "N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine" . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

properties

IUPAC Name

2-[2-methylsulfonyloxyethyl(phenylmethoxycarbonyl)amino]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO8S2/c1-24(17,18)22-10-8-15(9-11-23-25(2,19)20)14(16)21-12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMPFAMQTGLSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447037
Record name {[(Benzyloxy)carbonyl]azanediyl}di(ethane-2,1-diyl) dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133024-90-5
Record name {[(Benzyloxy)carbonyl]azanediyl}di(ethane-2,1-diyl) dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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